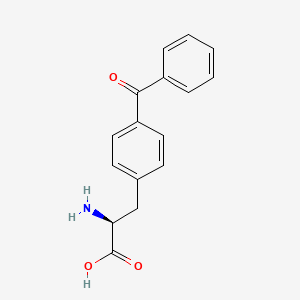

4-Benzoyl-l-phenylalanine

Vue d'ensemble

Description

4-Benzoyl-L-phenylalanine is a photoreactive amino acid . It can easily be incorporated into a peptide by solid-phase synthesis and finds application as a photolabel . It is an important raw material as well as an intermediate in organic synthesis .

Synthesis Analysis

The synthesis of 4-Benzoyl-L-phenylalanine involves the Friedel-Crafts benzoylation of L-phenylalanine with benzoyl chloride in trifluoromethanesulfonic acid . A clickable, photoreactive amino acid p-(4-(but-3-yn-1-yl)benzoyl)-L-phenylalanine (Abpa) and its Fmoc-protected version have been synthesized from 3-(4-bromophenyl)-1-propanol in 11 steps with an overall 12.5% yield .Molecular Structure Analysis

The molecular formula of 4-Benzoyl-L-phenylalanine is C16H15NO3 . Its molecular weight is 269.30 g/mol . The InChI Key is TVIDEEHSOPHZBR-AWEZNQCLSA-N . Docking results revealed 4-BP has high binding affinity via hydrophobic and polar-polar contacts towards hERα .Chemical Reactions Analysis

4-Benzoyl-L-phenylalanine acts as a photo cross-linking probe when incorporated into proteins, including ion channels, transporters, and GPCRs . When exposed to UV light, it forms a covalent cross-link with a C-H bond-containing group, enabling selective and potent UV-driven photoinactivation of protein function .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Benzoyl-L-phenylalanine include a molecular formula of C16H15NO3 and a molecular weight of 269.30 g/mol . The compound belongs to the class of organic compounds known as phenylalanine and derivatives .Applications De Recherche Scientifique

Photoreactive Labeling in Peptide Synthesis

4-Benzoyl-L-phenylalanine: is a photoreactive amino acid that can be incorporated into peptides via solid-phase synthesis . This application is crucial for studying peptide structures and functions, as the photolabeling allows for the identification of peptide interactions with other biomolecules when exposed to UV light.

Interactome Profiling

The compound’s ability to act as a photocrosslinking agent makes it valuable for interactome profiling . By introducing 4-Benzoyl-L-phenylalanine into proteins using amber suppressor mutagenesis, researchers can trap transient protein-protein interactions, providing insights into the dynamic interactome networks within cells.

Protein Function Inhibition

When exposed to UV light, 4-Benzoyl-L-phenylalanine forms a covalent cross-link with a C-H bond-containing group. This property is used for selective and potent UV-driven photoinactivation of protein function, which is essential for understanding the roles of specific proteins in biological processes .

Study of Protein-Protein and Protein-Ligand Interactions

The photoreactive nature of 4-Benzoyl-L-phenylalanine is exploited to study protein-protein and protein-ligand interactions. The covalent cross-linking induced by UV light helps in mapping interaction sites and understanding the binding dynamics involved .

Organic Synthesis

As an important raw material and intermediate, 4-Benzoyl-L-phenylalanine is used in organic synthesis to produce a variety of chemical compounds. Its photoreactive properties enable the synthesis of complex molecules that are otherwise challenging to create .

Mécanisme D'action

Target of Action

4-Benzoyl-L-phenylalanine primarily targets Tyrosine-protein phosphatase non-receptor type 1 and Tyrosine–tRNA ligase, cytoplasmic in humans . These proteins play crucial roles in cellular processes such as cell growth, differentiation, mitotic cycle, and oncogenic transformation .

Mode of Action

4-Benzoyl-L-phenylalanine is a photoreactive amino acid . It can be incorporated into synthetic peptides and used as a photolabel to cross-link the peptides to their protein binding partners . This interaction helps to identify the residues involved in peptide-protein interactions .

Biochemical Pathways

It’s known that the compound can be incorporated into peptides by solid-phase synthesis . This process is part of the broader protein synthesis pathway, which is essential for many cellular functions.

Result of Action

The incorporation of 4-Benzoyl-L-phenylalanine into peptides allows for the study of protein-protein interactions with great precision . For instance, it has been used to map residues critical for function and pharmacology in ion channels .

Action Environment

The action of 4-Benzoyl-L-phenylalanine can be influenced by various environmental factors. For instance, the efficiency of its incorporation into peptides can be affected by the conditions of the solid-phase synthesis . Furthermore, its photoreactivity suggests that light conditions could also influence its action .

Safety and Hazards

Orientations Futures

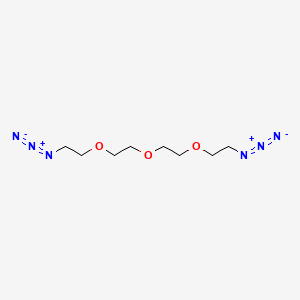

The synthesis of a clickable, photoreactive amino acid p-(4-(but-3-yn-1-yl)benzoyl)-L-phenylalanine (Abpa) and its Fmoc-protected version from 3-(4-bromophenyl)-1-propanol in 11 steps with an overall 12.5% yield opens up new possibilities . This amino acid contains both a photoreactive benzophenone and a clickable terminal alkyne which acts like a reporter tag by fast attachment to other functional groups via ‘click’ reaction . A photoaffinity probe could be created by one single amino acid substitution during peptide synthesis . Its small size helps to retain bioactivity .

Propriétés

IUPAC Name |

(2S)-2-amino-3-(4-benzoylphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO3/c17-14(16(19)20)10-11-6-8-13(9-7-11)15(18)12-4-2-1-3-5-12/h1-9,14H,10,17H2,(H,19,20)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVIDEEHSOPHZBR-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20909021 | |

| Record name | 4-Benzoylphenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20909021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Benzoyl-l-phenylalanine | |

CAS RN |

104504-45-2 | |

| Record name | p-Benzoyl-L-phenylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104504452 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Benzoyl-L-phenylalanine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08371 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4-Benzoylphenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20909021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | P-BENZOYL-L-PHENYLALANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9RU6KQ9WYD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

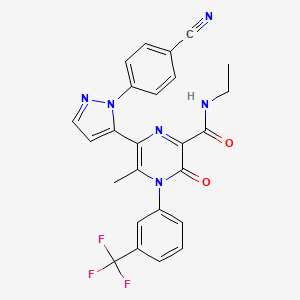

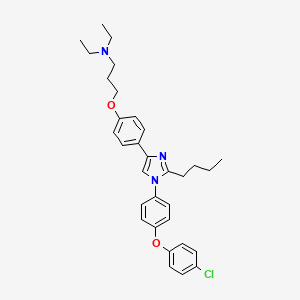

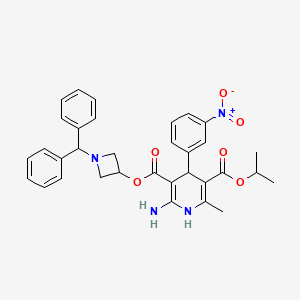

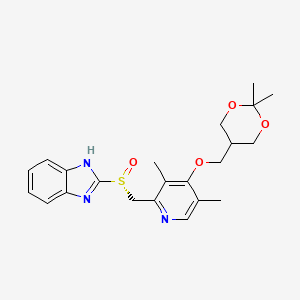

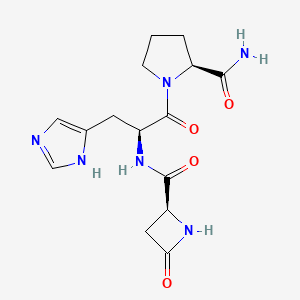

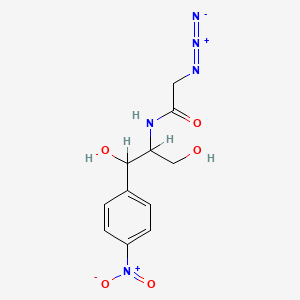

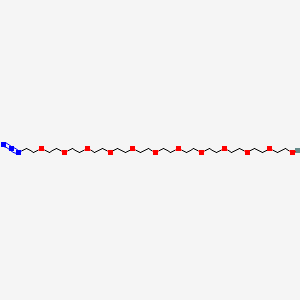

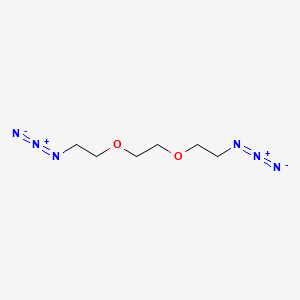

Feasible Synthetic Routes

Q & A

Q1: What is 4-benzoyl-L-phenylalanine (4-Benzoyl-L-phenylalanine) and why is it useful in research?

A1: 4-Benzoyl-L-phenylalanine (4-Benzoyl-L-phenylalanine) is a photoactivatable amino acid, meaning it can form covalent bonds with nearby molecules upon exposure to ultraviolet (UV) light. This property makes it a powerful tool for studying protein-protein interactions [, , , ]. By incorporating 4-Benzoyl-L-phenylalanine into proteins or peptides, researchers can “freeze” transient interactions upon UV irradiation, allowing for identification and characterization of binding partners.

Q2: How is 4-Benzoyl-L-phenylalanine incorporated into peptides and proteins?

A2: 4-Benzoyl-L-phenylalanine can be incorporated into peptides during solid-phase peptide synthesis [, ]. For proteins, it can be introduced site-specifically using amber codon suppression technology, where a stop codon (TAG) is replaced with 4-Benzoyl-L-phenylalanine in the presence of an engineered tRNA and tRNA synthetase [, ].

Q3: Can you give some examples of how 4-Benzoyl-L-phenylalanine has been used to study protein interactions?

A3: * Mapping the binding site of α-factor pheromone on its receptor: Researchers used 4-Benzoyl-L-phenylalanine-containing analogs of α-factor to identify the contact region on the G protein-coupled receptor Ste2p in yeast [].* Investigating the histone chaperone complex FACT: 4-Benzoyl-L-phenylalanine was introduced at numerous positions within the FACT complex in yeast, enabling the identification of interacting partners and mapping of interaction surfaces in vivo [].* Probing the interaction between Semaphorin-3A and its inhibitory peptide: Peptides containing 4-Benzoyl-L-phenylalanine were used to pinpoint the specific binding site of the inhibitory peptide on Semaphorin-3A [].

Q4: What are the advantages of using 4-Benzoyl-L-phenylalanine over other photoactivatable crosslinkers?

A5: 4-Benzoyl-L-phenylalanine has several advantages: * High reactivity: It efficiently forms crosslinks upon UV activation [, ].* Specificity: It preferentially reacts with C-H bonds, which are abundant in proteins, increasing the chances of targeted crosslinking [].* Genetic Encodability: It can be site-specifically introduced into proteins in vivo using engineered expression systems [, ].

Q5: What are the limitations of using 4-Benzoyl-L-phenylalanine for studying protein interactions?

A5: Some limitations include:* UV-induced damage: UV irradiation can potentially damage proteins and affect their function.* Crosslinking efficiency: While 4-Benzoyl-L-phenylalanine is reactive, not all photoactivation events lead to successful crosslinking.* Accessibility: The target site for crosslinking needs to be accessible to 4-Benzoyl-L-phenylalanine.

Q6: What analytical techniques are commonly used to study 4-Benzoyl-L-phenylalanine-mediated crosslinking?

A7: Common techniques include:* SDS-PAGE and Western blotting: To visualize crosslinked protein complexes [, ].* Mass spectrometry: To identify crosslinked peptides and map interaction interfaces [, ].* Fluorescence techniques: When combined with fluorescent tags, 4-Benzoyl-L-phenylalanine can be used in fluorescence resonance energy transfer (FRET) studies to analyze protein interactions.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-methyl-5-[3-(piperazin-1-ylmethyl)-1,2,4-oxadiazol-5-yl]-2-[[4-(trifluoromethoxy)phenyl]methyl]-3H-isoindol-1-one](/img/structure/B1666240.png)

![3-Fluoro-5-[3-(5-fluoropyridin-2-yl)-1,2,4-oxadiazol-5-yl]benzonitrile](/img/structure/B1666246.png)